molecular formula C18H30CaO3S+2 B1258317 Calcium p-dodecylbenzenesulfonate CAS No. 47236-10-2

Calcium p-dodecylbenzenesulfonate

Cat. No.: B1258317
CAS No.: 47236-10-2
M. Wt: 366.6 g/mol
InChI Key: GGBNZSCNDMVOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium p-dodecylbenzenesulfonate (CaDDBS) is a synthetic anionic surfactant with the chemical formula C₃₆H₅₈CaO₆S₂ and a molecular weight of 691.05 g/mol . This compound, recognized as a calcium salt of dodecylbenzenesulfonic acid, is characterized by its structure featuring a hydrophobic dodecyl alkyl chain attached to a benzene ring bearing a sulfonate group, which is coordinated with calcium ions . It typically presents as a white to light yellow granular solid or powder . In research and industrial development, Calcium p-dodecylbenzenesulfonate serves multiple key functions due to its amphiphilic nature. Its primary research applications include its role as an emulsifier in the formulation of agrochemicals, such as pesticides and herbicides, where it stabilizes oil-water interfaces to create effective and stable emulsions . It also functions as a powerful wetting agent and dispersant , crucial for studies in material science, such as in cement dispersants and textile processing aids . Furthermore, its properties as a detergent make it a subject of interest in studies related to cleaning mechanisms, particulate soil removal, and the development of industrial and household cleaning formulations . The compound demonstrates good thermal stability and resistance to hydrolysis, making it suitable for investigation under a range of processing conditions . The mechanism of action for this surfactant stems from its ability to reduce interfacial tension. Its molecules aggregate at oil-water boundaries, lowering the energy required to form emulsions and thus stabilizing the dispersion . As a detergent, its effectiveness arises from its capacity to solubilize oils, grease, and particulate soils, facilitating their removal from various surfaces . Researchers value this compound for its balanced hydrophobic and hydrophilic properties, which underpin its utility in diverse experimental formulations designed to enhance cleaning, emulsification, and dispersion . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for detailed hazard information .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

47236-10-2

Molecular Formula

C18H30CaO3S+2

Molecular Weight

366.6 g/mol

IUPAC Name

calcium;4-dodecylbenzenesulfonate

InChI

InChI=1S/2C18H30O3S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h2*13-16H,2-12H2,1H3,(H,19,20,21);/q;;+2/p-2

InChI Key

GGBNZSCNDMVOSP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.[Ca+2]

Synonyms

enzenesulfonate
benzenesulfonic acid
benzenesulfonic acid hexahydrate, zinc salt,
benzenesulfonic acid, ammonium salt
benzenesulfonic acid, calcium salt
benzenesulfonic acid, iron (+3) salt
benzenesulfonic acid, magnesium salt
benzenesulfonic acid, potassium salt
benzenesulfonic acid, sodium salt
benzenesulfonic acid, zinc salt
sodium benzenesulfonate
sodium benzenesulphonate

Origin of Product

United States

Interfacial and Colloidal Chemistry of Calcium P Dodecylbenzenesulfonate

Aggregation Behavior and Micellization Phenomena

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. wikipedia.org Below the CMC, surfactants primarily exist as monomers and tend to adsorb at interfaces. Above the CMC, additional surfactant molecules predominantly form micelles. wikipedia.org

The CMC of an anionic surfactant like calcium p-dodecylbenzenesulfonate is influenced by several factors:

Structure of the Surfactant: The length of the hydrophobic alkyl chain is a primary determinant. An increase in the hydrophobicity of the surfactant, such as a longer alkyl chain, generally leads to a lower CMC because the molecules have a greater tendency to escape the aqueous environment by forming micelles. aatbio.compharmacy180.com

Nature of the Counterion: The type of counterion associated with the anionic headgroup plays a crucial role. Divalent counterions, such as the calcium ion (Ca²⁺) in calcium p-dodecylbenzenesulfonate, are more effective at shielding the electrostatic repulsion between the anionic head groups in a micelle compared to monovalent counterions. rsc.org This enhanced charge screening promotes micellization at lower surfactant concentrations, resulting in a significantly lower CMC. rsc.orgmdpi.com

Presence of Electrolytes: The addition of electrolytes to a solution of an ionic surfactant typically decreases the CMC. pharmacy180.com The added ions contribute to the screening of repulsive forces between the surfactant head groups, favoring micelle formation. pharmacy180.com The magnitude of this effect is more pronounced with higher valence cations. mdpi.com

Temperature: Temperature can have a complex and varied effect on the CMC of ionic surfactants. youtube.com Initially, an increase in temperature may lower the CMC by decreasing the hydration of the hydrophilic head groups, which encourages aggregation. aatbio.com However, at very high temperatures, the disruption of the structured water around the hydrophobic tails can lead to an increase in the CMC. aatbio.com

Presence of Organic Additives: Organic molecules can influence the CMC by being incorporated into the micelles or by altering the properties of the solvent. aatbio.com For instance, some alcohols can increase the CMC by improving the solubility of the surfactant monomers in the bulk solution. pharmacy180.com

The CMC is typically determined experimentally by measuring a physical property of the surfactant solution that exhibits a distinct change in its concentration dependence at the point of micelle formation. Common methods include surface tension measurements, conductivity measurements, and the use of spectroscopic probes. wikipedia.orgmdpi.com For example, the surface tension of a surfactant solution decreases with increasing concentration up to the CMC, after which it remains relatively constant. wikipedia.org

Factors Influencing the Critical Micelle Concentration (CMC) of Ionic Surfactants
FactorEffect on CMCReason
Increased Hydrophobic Chain LengthDecreaseIncreased hydrophobicity reduces solubility in water, favoring micelle formation. pharmacy180.com
Divalent Counterion (e.g., Ca²⁺) vs. MonovalentDecreaseMore effective shielding of electrostatic repulsion between head groups. rsc.org
Addition of ElectrolytesDecreaseReduces repulsion between head groups, promoting micellization. pharmacy180.com
Increased TemperatureVariableCan decrease CMC by reducing head group hydration, but high temperatures can disrupt water structure and increase CMC. aatbio.com
Addition of Certain Organic Molecules (e.g., some alcohols)IncreaseIncreases the solubility of surfactant monomers in the bulk solution. pharmacy180.com

Self-Assembly Mechanisms of Anionic Surfactants with Divalent Counterions

The self-assembly of anionic surfactants with divalent counterions like calcium (Ca²⁺) is a process driven by a delicate balance of forces. The primary driving force for micellization is the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic tails of the surfactant and water molecules. This is achieved by sequestering the tails in the core of a micelle.

The presence of a divalent counterion significantly modulates the self-assembly process. Key mechanisms include:

Enhanced Counterion Binding: Divalent cations like Ca²⁺ bind more strongly to the anionic sulfonate head groups compared to monovalent cations. rsc.org This strong binding effectively neutralizes the charge on the head groups, reducing the electrostatic repulsion that opposes the aggregation of surfactant molecules into micelles.

Reduction of Head Group Repulsion: The reduced electrostatic repulsion allows the surfactant molecules to pack more closely together. This facilitates the formation of aggregates at lower concentrations, leading to a lower critical micelle concentration (CMC). mdpi.com

Influence on Micellar Growth: The strong binding of divalent counterions can also promote the growth of micelles. nih.gov By reducing the repulsion between head groups, it becomes energetically more favorable for the micelles to grow larger. nih.gov This can lead to transitions in micellar shape, for instance, from small spherical micelles to larger, elongated rod-like or worm-like micelles. rsc.org

Formation of Surfactant-Ion Complexes: In some cases, the strong interaction between the anionic surfactant and multivalent counterions can lead to the formation of specific surfactant-ion complexes. nih.gov These complexes can then act as building blocks for the formation of larger aggregates.

Impact of Co-surfactants: The presence of other surfactants, such as nonionic surfactants, can influence the self-assembly process. Nonionic surfactants can co-assemble with the anionic surfactants, and their larger head groups can introduce steric hindrance, which may disrupt or prevent the formation of highly ordered structures. nih.gov

Micellar Structure and Morphology in Aqueous and Non-Aqueous Systems

The structure and morphology of micelles formed by calcium p-dodecylbenzenesulfonate are highly dependent on the solvent environment.

In Aqueous Systems:

In water, the hydrophobic tails of the surfactant molecules aggregate to form the core of the micelle, while the hydrophilic sulfonate head groups, associated with the calcium counterions, form the outer corona, which is in contact with the aqueous phase. The initial structures formed at the critical micelle concentration (CMC) are typically spherical. However, as the surfactant concentration increases, or with changes in conditions such as temperature or the addition of electrolytes, these spherical micelles can grow and transition into other morphologies, such as cylindrical or rod-like micelles. rsc.org The strong binding of the divalent calcium ion can facilitate this growth by effectively screening the electrostatic repulsion between the head groups, allowing for a more compact packing of the surfactant molecules.

In Non-Aqueous Systems:

Calcium p-dodecylbenzenesulfonate is also soluble in various organic solvents. atamanchemicals.com In non-polar, water-immiscible solvents like xylene or butanol, the aggregation behavior is reversed, leading to the formation of inverted micelles (also known as reverse micelles). researchgate.net

In an inverted micelle:

The polar sulfonate head groups and the associated calcium counterions form the core of the aggregate. This core can entrap a small amount of water.

The hydrophobic dodecylbenzene (B1670861) tails are oriented outwards, extending into the non-polar solvent.

This arrangement allows the surfactant to solubilize small amounts of water or other polar substances within the non-polar bulk solvent. The structure of these inverted micelles is believed to involve the formation of contact ion pairs, where the calcium ion and the sulfonate groups are closely associated within the micellar core, with limited dissociation. researchgate.net This is particularly relevant in applications such as the formulation of emulsifiable concentrates for pesticides, where calcium p-dodecylbenzenesulfonate is a common component. atamanchemicals.comresearchgate.net

The ability of calcium p-dodecylbenzenesulfonate to form distinct micellar structures in both aqueous and non-aqueous environments underscores its versatility as a surfactant.

Sphere-to-Rod Transitions in Micellar Shape

The transition from spherical to rod-like (or cylindrical) micelles is a common phenomenon in surfactant solutions and is influenced by factors that affect the packing of surfactant molecules within the aggregate. For anionic surfactants like calcium p-dodecylbenzenesulfonate, the presence of a divalent counterion like Ca²⁺ can play a significant role in promoting this transition.

The shape of a micelle is governed by a geometric packing parameter, which relates the volume of the hydrophobic tail, the area of the head group at the micelle-water interface, and the maximum extended length of the tail.

Spherical Micelles: These are generally formed at concentrations just above the critical micelle concentration (CMC).

Rod-like Micelles: Formation of these elongated structures is favored under conditions that reduce the effective area per head group, allowing for a more cylindrical packing arrangement.

The key driver for the sphere-to-rod transition in the case of calcium p-dodecylbenzenesulfonate is the enhanced binding of the divalent Ca²⁺ counterion to the anionic sulfonate head groups. rsc.orgmdpi.com This strong binding neutralizes the charge on the head groups more effectively than monovalent ions, leading to a significant reduction in electrostatic repulsion between them. mdpi.com This reduced repulsion allows the head groups to pack more closely together, decreasing the effective head group area and favoring the transition from a spherical to a more elongated, rod-like morphology. rsc.org

This transition is not solely dependent on the counterion but can also be induced by:

Increasing Surfactant Concentration: At higher concentrations, the increased number of surfactant molecules can favor the growth of micelles into larger, non-spherical structures.

Addition of Electrolytes: The presence of salts further screens the electrostatic repulsion between head groups, promoting closer packing and facilitating the sphere-to-rod transition. mdpi.com

Temperature Changes: Temperature can influence the hydration of the head groups and the flexibility of the hydrophobic tails, which in turn can affect the preferred micellar shape.

The transition from spherical to rod-like micelles can have a significant impact on the physical properties of the solution, such as its viscosity and its ability to solubilize other substances.

Surface and Interfacial Tension Dynamics

Reduction of Surface Tension at Air-Water Interfaces

Calcium p-dodecylbenzenesulfonate, as an anionic surfactant, is highly effective at reducing the surface tension at the air-water interface. sancolo.com Surface tension arises from the cohesive forces between liquid molecules; at the surface, these forces result in a net inward pull, creating a "skin-like" effect.

The mechanism by which calcium p-dodecylbenzenesulfonate reduces surface tension involves the adsorption of its molecules at the air-water interface. The amphiphilic nature of the molecule drives this process:

The hydrophobic dodecylbenzene tail has a low affinity for the bulk water phase and preferentially orients itself towards the air.

The hydrophilic sulfonate head group , associated with the calcium counterion, remains in contact with the water phase.

This alignment of surfactant molecules at the interface disrupts the strong cohesive forces between water molecules, thereby lowering the surface tension. As the concentration of calcium p-dodecylbenzenesulfonate in the solution increases, more molecules adsorb at the interface, leading to a progressive decrease in surface tension.

This reduction continues until the interface becomes saturated with surfactant molecules. The concentration at which this saturation occurs corresponds to the critical micelle concentration (CMC) . wikipedia.org Beyond the CMC, the surface tension remains relatively constant because any additional surfactant molecules added to the system will preferentially form micelles in the bulk solution rather than further populating the already saturated interface. wikipedia.org

The presence of the divalent Ca²⁺ counterion enhances the efficiency of surface tension reduction compared to a monovalent counterion. The stronger binding of Ca²⁺ to the sulfonate head groups allows for a more compact packing of the surfactant molecules at the interface, leading to a greater disruption of the water's cohesive forces and, consequently, a lower surface tension value at a given concentration. mdpi.commdpi.com Studies have shown that the addition of CaCl₂ to solutions of similar anionic surfactants leads to a marked decrease in surface tension. nih.gov

Effect of CaCl₂ on the Surface Tension and CMC of Sodium Linear Alkylbenzene Sulfonate (NaLAS) Solutions
Ca²⁺ Concentration (g L⁻¹)Critical Micelle Concentration (CMC) (mg L⁻¹)
0668
0.01233
0.02167
0.05116
0.190

Data adapted from a study on the effect of CaCl₂ on the properties of sodium linear alkylbenzene sulfonate solutions, illustrating the significant reduction in CMC with increasing divalent cation concentration. mdpi.com

Interfacial Tension Reduction at Oil-Water Interfaces

Calcium p-dodecylbenzenesulfonate is recognized for its capacity to lower the interfacial tension (IFT) between oil and water phases. nih.gov This fundamental property underpins its use in various applications requiring the formation and stabilization of emulsions. The reduction in IFT is a result of the amphiphilic nature of the dodecylbenzenesulfonate anion, which possesses both a hydrophobic dodecylbenzene tail and a hydrophilic sulfonate head group. When introduced into an oil-water system, these molecules preferentially adsorb at the interface, orienting themselves to minimize the unfavorable contact between the hydrophobic tails and the water phase, and the hydrophilic heads and the oil phase. rsc.orgucl.ac.uk

This molecular arrangement at the interface disrupts the cohesive forces between the water and oil molecules, leading to a decrease in the energy required to create a new interfacial area, and thus a lower IFT. researchgate.net The presence of surfactants like calcium p-dodecylbenzenesulfonate can also increase the disorder at the interface, contributing to a reduction in IFT, particularly at high surface densities. rsc.orgucl.ac.uk The effectiveness of IFT reduction is a key factor in creating stable emulsions, as a lower IFT facilitates the dispersion of one liquid phase into another in the form of droplets. researchgate.net

Influence of Salinity and Counterions on Interfacial Properties

The interfacial properties of calcium p-dodecylbenzenesulfonate are significantly influenced by the salinity of the aqueous phase and the nature of the counterions present. The addition of salts can have a pronounced effect on the interfacial tension (IFT). For anionic surfactants like dodecylbenzenesulfonates, the presence of electrolytes, particularly those containing divalent cations like calcium (Ca²⁺), can lead to a more substantial reduction in IFT compared to monovalent cations like sodium (Na⁺) at the same ionic strength. acs.org This enhanced efficiency is attributed to the stronger interaction of the divalent cations with the negatively charged sulfonate head groups, which more effectively screens the electrostatic repulsion between the surfactant molecules at the interface. nih.gov This allows for a more compact packing of the surfactant molecules, leading to a greater reduction in IFT. acs.org

The type of counterion also plays a crucial role in the surfactant's performance. The ability of different cations to reduce the critical micelle concentration (CMC) of sodium dodecylbenzene sulfonate (SDBS) has been observed to follow the order: Ca²⁺ > Mg²⁺ > K⁺ > Na⁺ > Li⁺. mdpi.com This indicates that calcium ions are particularly effective at promoting the aggregation of surfactant molecules, which is closely related to their interfacial activity. The strong binding of Ca²⁺ ions to the sulfonate head groups can lead to a significant decrease in the CMC and enhance the surfactant's ability to lower surface tension. mdpi.compsecommunity.org However, it is also important to note that high concentrations of divalent cations like calcium can lead to the precipitation of the surfactant, which can limit its effectiveness in certain applications. nih.gov

The table below summarizes the effect of different inorganic salt additives on the critical micelle concentration (CMC) and surface tension of a sodium dodecylbenzene sulfonate (SDBS) solution.

Inorganic Salt AdditiveOptimal ConcentrationResulting CMC of SDBS Solution
NaCl0.7%Lowest
CaCl₂0.5%Intermediate
Na₂SO₄0.5%Highest

This table is based on data from a study on the influence of inorganic salt additives on sodium dodecylbenzene sulfonate solutions and illustrates the relative effectiveness of different salts in reducing the CMC. mdpi.com

Phase Behavior and Liquid Crystalline Systems

The interaction of calcium p-dodecylbenzenesulfonate with water leads to the formation of various lyotropic liquid crystalline phases. acs.orgwur.nlrug.nl The specific phase that forms is dependent on factors such as the concentration of the surfactant, the temperature, and the presence of other substances like electrolytes.

Lyotropic Phase Behavior in Calcium Dodecylbenzenesulfonate/Water Systems

In aqueous systems, calcium dodecylbenzenesulfonate, like other dodecylbenzenesulfonates, exhibits rich lyotropic phase behavior. acs.orgwur.nlrug.nl The phase diagrams of these systems often feature large regions corresponding to lamellar phases. acs.orgwur.nlrug.nl The formation of these ordered structures is driven by the self-assembly of the amphiphilic surfactant molecules in the presence of water. The type of liquid crystalline phase formed is governed by the molecular packing parameter, which is influenced by the geometry of the surfactant molecule, including the size of its headgroup and the volume and length of its hydrophobic tail. whiterose.ac.uk

Characterization of Lamellar and Hexagonal Phases

The lamellar (Lα) and hexagonal (H₁) phases are two of the most commonly observed lyotropic liquid crystalline structures in surfactant-water systems. rsc.org The lamellar phase consists of alternating layers of surfactant molecules and water, with the hydrophobic tails of the surfactant molecules oriented towards each other, forming bilayers that are separated by layers of water. whiterose.ac.uk The hexagonal phase, on the other hand, is composed of cylindrical micelles arranged in a hexagonal lattice. nih.gov

These phases can be characterized using a variety of techniques, including small-angle X-ray scattering (SAXS), polarized light microscopy, and nuclear magnetic resonance (NMR). wur.nlresearchgate.net SAXS is particularly useful for determining the structure and dimensions of these phases, such as the d-spacing (the distance between adjacent layers or cylinders). whiterose.ac.uk For example, in a study of a related system, SAXS patterns revealed the presence of multiple coexisting lamellar phases with different d-spacings. whiterose.ac.uk The transition between lamellar and hexagonal phases involves significant changes in the molecular arrangement and can be triggered by changes in concentration or temperature. nih.govresearchgate.net

The following table provides an example of d-spacing values for different lamellar phases observed in a detergent powder containing sodium dodecylbenzene sulfonate at 33% relative humidity.

Lamellar Phased-spacing (Å)
142.6
238.4

This data is derived from a study on the liquid crystalline phases of linear alkylbenzene sulfonate in spray-dried detergent powders and illustrates the coexistence of multiple lamellar structures. whiterose.ac.uk

Swelling Behavior and Formation of Lamellar Droplets

The lamellar phases of dodecylbenzenesulfonate systems exhibit swelling behavior, where the thickness of the water layers between the surfactant bilayers can increase with the addition of water. acs.orgwur.nlrug.nl However, the extent of swelling can be influenced by the counterion. acs.orgwur.nlrug.nl In some systems, the swelling can be extensive, leading to highly swollen lamellar phases.

A notable characteristic of some dodecylbenzenesulfonate systems is the formation of "lamellar droplets," which are small, perfectly spherical lamellar topologies. acs.orgwur.nlrug.nl This is in contrast to the larger, more irregular lamellar units that are also observed. The formation of these different lamellar structures is related to the interactions between the surfactant bilayers. acs.orgwur.nlrug.nl

Influence of Counterion Type on Phase Transitions

The type of counterion has a profound influence on the phase behavior and transitions in dodecylbenzenesulfonate systems. acs.orgwur.nlrug.nl The nature of the counterion affects the interactions between the surfactant headgroups and, consequently, the packing of the surfactant molecules and the curvature of the aggregates. researchgate.net For instance, the lyotropic phase behavior of dodecylbenzenesulfonates with different counterions, such as H⁺, Na⁺, Li⁺, K⁺, Cs⁺, and Ca²⁺, shows significant variations. acs.orgwur.nlrug.nl

While many dodecylbenzenesulfonate systems form lamellar phases, the presence of certain counterions can promote the formation of other phases. For example, lithium dodecylbenzenesulfonate (LiDoBS) has been shown to exhibit a hexagonal phase in addition to a lamellar phase. acs.orgwur.nlrug.nl The transition between different liquid crystalline phases is sensitive to the counterion, which can be explained in terms of molecular interactions and the forces between the self-assembled aggregates. acs.orgwur.nlrug.nl The study of how different counterions affect these phase transitions is crucial for understanding and controlling the properties of these systems for various applications.

Molecular Interactions and Speciation in Complex Systems

Interactions with Divalent Cations (e.g., Ca²⁺, Mg²⁺)

The presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are common in hard water, significantly influences the behavior of calcium p-dodecylbenzenesulfonate.

Binding Mechanisms and Complexation with Sulfonate Headgroups

The primary interaction between calcium p-dodecylbenzenesulfonate and divalent cations like Ca²⁺ occurs at the sulfonate (-SO₃⁻) headgroup. mdpi.com Divalent cations exhibit a stronger interaction with the anionic sulfonate headgroups compared to monovalent cations like sodium (Na⁺). ntnu.no This enhanced interaction is attributed to the higher charge density of divalent cations, which leads to more effective charge screening and a greater reduction in electrostatic repulsion between the surfactant headgroups. mdpi.com

Infrared spectroscopy studies reveal that the binding of Ca²⁺ ions primarily affects the sulfonate moiety. Specifically, the stretching bands of the S=O group show shifts upon complexation with Ca²⁺, indicating a direct coordination between the calcium ion and the oxygen atoms of the sulfonate group. mdpi.com This strong interaction can lead to the formation of a 1:2 complex, where one calcium ion binds with two dodecylbenzenesulfonate anions to form Ca(LAS)₂. mdpi.com This complexation is a key factor in the subsequent aggregation and precipitation behavior of the surfactant.

The interaction strength also appears to follow a reverse Hofmeister series, where larger, less hydrated cations (like Ca²⁺ compared to Mg²⁺) show a stronger interaction with the large, chaotropic (disorder-making) sulfonate headgroup. ntnu.nomdpi.com This is explained by the "law of matching water affinities," which suggests that ions with similar water affinities tend to pair more favorably. mdpi.com

Effect on Critical Micelle Concentration and Aggregation

The presence of divalent cations like Ca²⁺ has a pronounced effect on the critical micelle concentration (CMC) of dodecylbenzenesulfonate surfactants. The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. The addition of Ca²⁺ lowers the CMC of the surfactant. ntnu.no This is because the divalent cations effectively neutralize the charge of the anionic headgroups, reducing the electrostatic repulsion between them and thus facilitating micelle formation at lower surfactant concentrations. ntnu.no

Studies have shown that the effectiveness of divalent cations in lowering the CMC follows the order of their ionic size, with larger ions having a greater effect. ntnu.no This further supports the concept of preferential interaction between the large sulfonate headgroups and larger cations. ntnu.no Beyond the initial CMC, the addition of Ca²⁺ can also lead to further aggregation and even the formation of larger, more complex structures. researchgate.net

Precipitation Phenomena and Solubility Limitations in Hard Water

A significant consequence of the strong interaction between calcium p-dodecylbenzenesulfonate and Ca²⁺ ions is the potential for precipitation, especially in hard water. The calcium salt of dodecylbenzenesulfonate, Ca(LAS)₂, is sparingly soluble in water. mdpi.comnih.gov When the concentration of Ca²⁺ and the surfactant exceeds the solubility product of Ca(LAS)₂, precipitation occurs. nih.gov This can lead to a significant loss of active surfactant from the solution, reducing its effectiveness. mdpi.comnih.gov

Research indicates that the maximum tolerance of sodium linear alkylbenzene sulfonate (NaLAS) to Ca²⁺ is around 0.1 g/L before precipitation is observed. mdpi.comnih.gov The resulting precipitates are often amorphous and have been identified as Ca(LAS)₂ dihydrate. mdpi.comnih.gov This precipitation is a major challenge in applications where the surfactant is used in hard water environments.

Thermodynamic Aspects of Calcium Salt Formation

The formation of calcium dodecylbenzenesulfonate precipitates is a thermodynamically driven process. The solubility of the calcium salt is significantly lower than that of the corresponding sodium salt. mdpi.comnih.gov The equilibrium solubility of the calcium salt has been reported to be in the range of 1.3–1.7 × 10⁻⁴ M. mdpi.comnih.gov This low solubility underscores the strong thermodynamic driving force for the formation of the calcium salt in the presence of sufficient Ca²⁺ ions. The process involves the exchange of Na⁺ ions with Ca²⁺ in the solid phase, leading to the exclusive formation of Ca(LAS)₂. mdpi.com

Adsorption at Solid-Liquid Interfaces

The adsorption of calcium p-dodecylbenzenesulfonate onto solid surfaces is a critical aspect of its function in many applications, such as in pesticide formulations and enhanced oil recovery.

Adsorption on Mineral Surfaces (e.g., Calcium Carbonate, Sandstone)

The adsorption of dodecylbenzenesulfonate surfactants onto mineral surfaces is influenced by the properties of both the surfactant and the mineral, as well as the surrounding aqueous environment.

On sandstone , which is primarily composed of silica (B1680970) (silicon dioxide), the adsorption of anionic surfactants like dodecylbenzenesulfonate can be influenced by the presence of salts. In saline conditions, the salt ions can reduce the electrostatic repulsion between the negatively charged surfactant headgroups and the typically negatively charged sandstone surface, thereby increasing adsorption. nih.gov The presence of Ca²⁺ ions can further enhance this adsorption. Studies on similar systems have shown that calcium ions can act as a bridge between the negatively charged mineral surface and the anionic surfactant, a mechanism known as "calcium binding". hw.ac.uk This is particularly effective at higher pH values where the mineral surface is more negatively charged. hw.ac.uk The adsorption of calcium lignosulfonate on Berea sandstone, for instance, was found to increase with higher salinity. nih.gov

On calcium carbonate (CaCO₃) surfaces, the adsorption process is also significant. Research on precipitated calcium carbonate (PCC) has shown that it can effectively adsorb calcium ions from solution, a process driven by the availability of active sites on the crystal faces. mdpi.com It is plausible that calcium p-dodecylbenzenesulfonate would also adsorb onto calcium carbonate surfaces, potentially through interactions between the sulfonate headgroups and the calcium ions on the mineral surface. The specific morphology and crystal faces of the calcium carbonate can influence the adsorption capacity. mdpi.com Furthermore, the adsorption of organic molecules onto mineral surfaces can be enhanced by the presence of Ca²⁺, which can form bridges and increase the bonding strength. researchgate.net

The table below summarizes the key interactions and phenomena discussed:

Interaction/Phenomenon Interacting Species Key Findings References
Complexation Calcium p-dodecylbenzenesulfonate, Ca²⁺, Mg²⁺Stronger interaction with divalent cations than monovalent cations. ntnu.no Forms Ca(LAS)₂ complex. mdpi.com mdpi.comntnu.no
Critical Micelle Concentration Calcium p-dodecylbenzenesulfonate, Ca²⁺Lowered in the presence of Ca²⁺ due to charge screening. ntnu.no ntnu.no
Precipitation Calcium p-dodecylbenzenesulfonate, Ca²⁺Occurs in hard water due to the low solubility of Ca(LAS)₂. mdpi.comnih.gov mdpi.comnih.gov
Adsorption on Sandstone Calcium p-dodecylbenzenesulfonate, SandstoneEnhanced by salinity and the presence of Ca²⁺, which can act as a bridge. nih.govhw.ac.uk nih.govhw.ac.uk
Adsorption on Calcium Carbonate Calcium p-dodecylbenzenesulfonate, Calcium CarbonateAdsorption is likely, influenced by the mineral's crystal structure. mdpi.com Ca²⁺ can enhance organic molecule adsorption on minerals. researchgate.net mdpi.comresearchgate.net

Influence of Surfactant Structure and Counterions on Adsorption

The adsorption characteristics of dodecylbenzenesulfonate are significantly impacted by its molecular structure—comprising a hydrophobic dodecyl chain and a hydrophilic sulfonate group—and particularly by the nature of its counterion. The divalent calcium ion (Ca²⁺) plays a more pronounced role compared to monovalent ions like sodium (Na⁺).

Research demonstrates that the presence of Ca²⁺ ions decreases the surface tension and critical micelle concentration (CMC) of linear alkylbenzene sulfonate (LAS) solutions more effectively than monovalent cations. nih.gov However, this increased efficiency comes with a trade-off, as Ca²⁺ has a much higher propensity to induce precipitation of the surfactant, forming sparingly soluble salts like Ca(LAS)₂. nih.gov The general order of precipitation efficacy for dodecylbenzenesulfonate has been found to be NH₄⁺ < Na⁺ < Mg²⁺ < Ca²⁺, highlighting the significant role of the calcium counterion. nih.gov

The structure of the surfactant molecule itself contributes through hydrophobic interactions between its long alkyl chain and the adsorbent surface, a primary driving force for adsorption. nih.gov Furthermore, the benzene (B151609) ring can participate in π-π interactions if the adsorbent surface has aromatic characteristics. mdpi.com

Table 1: Effect of Calcium Counterion on Surfactant Properties

Property Observation in the Presence of Ca²⁺ Source
Surface Tension Marked decrease compared to systems with monovalent cations. nih.gov
Critical Micelle Concentration (CMC) Significantly lowered, promoting micelle formation at lower surfactant concentrations. nih.gov
Adsorption on Anionic Surfaces Increased due to a "cation bridging" mechanism. tudelft.nl
Precipitation High propensity to form sparingly soluble salts, leading to potential surfactant loss from solution. nih.gov

Mechanisms of Adsorption and Desorption

The adsorption of dodecylbenzenesulfonate salts onto various substrates is a complex process involving multiple mechanisms. For Calcium p-dodecylbenzenesulfonate, these mechanisms include:

Electrostatic Interactions : As described above, cation bridging is a dominant electrostatic mechanism for adsorption onto negatively charged surfaces. tudelft.nlnih.govresearchgate.net This process can be influenced by the pH of the solution, as changes in pH can alter the surface charge of the adsorbent and thus the degree of electrostatic attraction or repulsion. frontiersin.orgnih.gov

Chemical Adsorption (Chemisorption) : In some systems, adsorption is found to be an irreversible chemical process. frontiersin.orgnih.gov Studies on clay minerals like montmorillonite (B579905) show that the adsorption of sodium dodecylbenzene (B1670861) sulfonate (SDBS) fits a pseudo-second-order kinetic model, which is indicative of chemisorption being the rate-limiting step. nih.govfrontiersin.orgnih.gov

Complexation and Ion Exchange : The adsorption process can also involve the formation of surface complexes and the exchange of ions between the adsorbent and the solution. nih.govresearchgate.net

The adsorption process often alters the physical characteristics of the adsorbent. Scanning Electron Microscopy (SEM) has shown that after adsorption of dodecylbenzenesulfonate, smooth mineral surfaces can become rougher and exhibit the appearance of flocs. frontiersin.orgnih.gov The adsorption behavior can be mathematically described by various isotherm models, with the Langmuir model often used to describe monolayer adsorption and the Freundlich model applied for multilayer adsorption on heterogeneous surfaces. tudelft.nlmdpi.comnih.gov

Interactions with Polymeric Systems and Other Surfactants

Calcium p-dodecylbenzenesulfonate is frequently used in formulations containing other surface-active agents and polymers, where its interactions can lead to either beneficial synergistic effects or detrimental incompatibilities.

Synergistic Effects in Mixed Surfactant Systems

In many applications, particularly in agricultural formulations, Calcium p-dodecylbenzenesulfonate is intentionally blended with other surfactants to achieve enhanced performance that neither component could provide alone. atamanchemicals.com A significant synergistic effect is observed when it is mixed with nonionic surfactants. For instance, a blend of calcium dodecylbenzenesulfonate and polyoxyethylene castor oil ether was found to create an optimal emulsification synergy. mdpi.com This combination resulted in an emulsifiable concentrate with significantly improved physical stability, showing no phase separation or sedimentation over a 30-day period. mdpi.com This demonstrates that a balanced mixture of anionic and nonionic surfactants can be critical for optimizing the stability and bioavailability of active ingredients in complex formulations. mdpi.com

Compatibility with Anionic, Cationic, and Nonionic Surfactants

The compatibility of Calcium p-dodecylbenzenesulfonate varies greatly depending on the class of surfactant it is mixed with.

Nonionic Surfactants : It exhibits excellent compatibility and synergy with nonionic surfactants. It is widely compounded with various non-ionic agents, such as castor oil ethoxylates, to create stable and effective mixed agricultural emulsifiers. atamanchemicals.commdpi.comnih.gov

Anionic Surfactants : It can be formulated with other anionic surfactants. One example includes its use in a formulation alongside Triton X-207, another anionic surfactant. nih.gov

Cationic Surfactants : Mixtures of anionic and cationic surfactants are generally considered incompatible. mdpi.com The strong electrostatic attraction between the negatively charged sulfonate headgroup of Calcium p-dodecylbenzenesulfonate and the positively charged headgroup of a cationic surfactant typically leads to the formation of an electrically neutral, water-insoluble complex. mdpi.com This interaction results in precipitation, which deactivates both surfactants and reduces the stability and performance of the formulation. mdpi.com

Table 2: Compatibility Profile of Calcium p-dodecylbenzenesulfonate

Surfactant Class Compatibility Interaction Details Source
Nonionic High Forms stable, synergistic mixtures; commonly used in agricultural emulsifiers. atamanchemicals.commdpi.com
Anionic Compatible Can be co-formulated with other anionic surfactants. nih.gov
Cationic Incompatible Strong electrostatic attraction leads to the formation of insoluble complexes and precipitation. mdpi.com

Interaction with Polymers and Nanoparticles in Solution

The presence of polymers or nanoparticles in a solution can significantly alter the behavior of Calcium p-dodecylbenzenesulfonate, primarily through competitive adsorption.

Research on silica surfaces in the presence of the anionic polymer polystyrene sulfonate (PSS) demonstrated a strong competitive interaction. tudelft.nl The addition of just 50 ppm of PSS to a solution containing an anionic surfactant (alcohol alkoxy sulfate, structurally similar to dodecylbenzenesulfonate) reduced the adsorption of the surfactant onto the silica surface by approximately 85%. tudelft.nl This indicates that the polymer and the surfactant compete for the same adsorption sites, mediated by the calcium ion bridges, with the polymer showing a higher affinity for the surface in this case. tudelft.nl

Interactions with nanoparticles are largely governed by adsorption mechanisms onto the nanoparticle surface. Dodecylbenzenesulfonate salts are known to adsorb onto various mineral nanoparticles, such as montmorillonite clay, through a combination of electrostatic and hydrophobic interactions. frontiersin.orgnih.gov The principles of adsorption also apply to other nanoparticles like calcium carbonate, where surface functionalization and adsorption are key methods for creating composite materials. nih.gov

Table of Compounds

Compound Name
Calcium p-dodecylbenzenesulfonate
Sodium dodecylbenzenesulfonate
Polyoxyethylene castor oil ether
Styrenated phenol (B47542) polyoxyethylene ether
Sodium linear alkylbenzene sulfonate
Calcium chloride
Sodium chloride
Cetyl trimethyl ammonium (B1175870) bromide (CTAB)
Triton X-207
Polystyrene sulfonate (PSS)
Calcium carbonate

Research Applications and Mechanistic Studies

Enhanced Oil Recovery (EOR) Mechanisms

The application of Calcium p-dodecylbenzenesulfonate in EOR is centered on its ability to favorably alter the physicochemical properties of the crude oil-brine-rock system. The following subsections detail the specific mechanisms through which this surfactant contributes to enhanced oil recovery.

Interfacial Tension Reduction for Oil Mobilization

One of the primary mechanisms by which surfactants enhance oil recovery is by reducing the interfacial tension (IFT) between crude oil and the injection fluid (water or brine). High IFT is a major cause of oil entrapment in the porous media of a reservoir due to capillary forces. By lowering this tension, the capillary forces are reduced, allowing the trapped oil ganglia to be mobilized and displaced by the flooding fluid.

Anionic surfactants, such as dodecylbenzenesulfonates, are known to be effective in reducing IFT. The presence of divalent cations like calcium can significantly influence the IFT. Studies on related alkylbenzene sulfonate surfactants have shown that the addition of small amounts of calcium ions can lead to ultralow IFT values (less than 0.001 mN/m) at ionic strengths significantly lower than what is required with sodium chloride alone researchgate.net. This suggests that Calcium p-dodecylbenzenesulfonate could be particularly effective in low salinity surfactant flooding applications researchgate.net. While specific IFT data for Calcium p-dodecylbenzenesulfonate is not extensively available, research on similar systems provides insight into its potential performance. For instance, the IFT between crude oil and solutions of sodium dodecylbenzenesulfonate (SDBS), a closely related surfactant, has been shown to be significantly affected by salinity and the presence of calcium researchgate.net. The presence of small amounts of calcium can lower the IFT by more than an order of magnitude compared to solutions containing only sodium chloride at the same ionic strength researchgate.net.

Table 1: Interfacial Tension of Alkylbenzene Sulfonate Solutions with Crude Oil

Surfactant SystemSalinity ConditionsInterfacial Tension (mN/m)Reference
Alkylbenzene Sulfonates with Ca2+Low Salinity< 0.001 researchgate.net
SDBS with NaClVariesSignificant Reduction researchgate.net
SDBS with NaCl and Ca2+VariesLower than NaCl alone researchgate.net

Note: This table includes data for related alkylbenzene sulfonate systems to illustrate the potential effect of Calcium p-dodecylbenzenesulfonate.

Wettability Alteration of Reservoir Rocks

Wettability, the preference of a solid surface to be in contact with one fluid over another, is a critical factor in oil recovery. In many oil reservoirs, the rock is initially water-wet, but over time can become oil-wet due to the adsorption of polar compounds from the crude oil. This oil-wet condition hinders oil recovery by waterflooding. Surfactants can alter the wettability of reservoir rocks from oil-wet to a more favorable water-wet or intermediate-wet state.

Anionic surfactants like dodecylbenzenesulfonates can adsorb onto the rock surface, with their hydrophilic heads interacting with the rock and their lipophilic tails extending into the oil phase. This process can effectively lift the adsorbed oil from the rock surface, making it more water-wet. The presence of calcium ions can play a role in this process, potentially influencing the adsorption of the surfactant onto the rock surface. While specific studies on Calcium p-dodecylbenzenesulfonate are limited, research on low salinity surfactant flooding in both carbonate and sandstone formations indicates that the synergy between the surfactant and the brine composition is key to wettability alteration nih.gov. The change in wettability is often quantified by measuring the contact angle of an oil droplet on a rock surface submerged in the surfactant solution. A decrease in the contact angle signifies a shift towards a more water-wet state.

Table 2: Effect of Surfactants on Wettability of Reservoir Rocks

Rock TypeSurfactant SystemWettability ChangeMeasurement MethodReference
Carbonate & SandstoneLow Salinity SurfactantOil-wet to Water-wetContact Angle nih.gov
CarbonateCationic/Anionic SurfactantsAltered to more favorable stateSpontaneous Imbibition nih.gov

Note: This table provides a general overview of surfactant effects on wettability, as specific data for Calcium p-dodecylbenzenesulfonate is limited.

Mobility Control and Sweep Efficiency Enhancement

Mobility control is crucial for the efficiency of any EOR process. It refers to the management of the mobility ratio between the displacing fluid and the displaced oil. A high mobility ratio, where the displacing fluid moves much more easily than the oil, can lead to viscous fingering and poor sweep efficiency, where large areas of the reservoir are bypassed.

While polymers are the primary agents used for mobility control in chemical EOR, surfactants can contribute to improving sweep efficiency through mechanisms other than viscosity enhancement. By reducing IFT and mobilizing trapped oil, surfactants can help to create a more uniform displacement front. In surfactant-polymer (SP) or alkaline-surfactant-polymer (ASP) flooding, the surfactant's role is complemented by the polymer's ability to increase the viscosity of the injection fluid mdpi.commdpi.com. This combination leads to both improved microscopic displacement efficiency (mobilization of trapped oil) and macroscopic sweep efficiency (contacting a larger volume of the reservoir) jofamericanscience.org. The addition of a surfactant to a polymer flood can significantly increase oil recovery from dead-end pores, which are not typically swept by water or polymer alone jofamericanscience.org. Although direct studies on Calcium p-dodecylbenzenesulfonate in SP flooding are scarce, its function as an anionic surfactant suggests it could be a viable component in such formulations.

Role in Microemulsion and Emulsion Formation

The formation of microemulsions is a key mechanism in surfactant-based EOR. A microemulsion is a thermodynamically stable, transparent or translucent dispersion of oil and water, stabilized by a surfactant. The formation of a middle-phase microemulsion (Winsor Type III), which is in equilibrium with both excess oil and excess water, is particularly desirable as it is associated with ultra-low IFTs mdpi.com.

Integration with Low Salinity Water Flooding

Low salinity water flooding (LSWF) is an EOR technique that has gained significant attention for its ability to improve oil recovery in both sandstone and carbonate reservoirs. The mechanisms of LSWF are complex and are thought to involve wettability alteration, reduction in IFT, and rock dissolution. Combining LSWF with surfactant flooding can lead to synergistic effects, resulting in higher oil recovery than either method alone nih.gov.

The presence of divalent cations like calcium is known to have a significant impact on the performance of both LSWF and surfactant flooding. The synergy between low salinity water and surfactants has been shown to yield significant oil recovery in spontaneous imbibition experiments in carbonate reservoirs nih.gov. While specific data on the integration of Calcium p-dodecylbenzenesulfonate with LSWF is limited, the general principles suggest that it could be a suitable candidate for such hybrid EOR processes. The lower ionic strength of the low salinity water can enhance the effectiveness of the anionic surfactant by reducing its adsorption on the rock surface and promoting the formation of favorable microemulsions. Laboratory experiments on carbonate cores using sodium dodecylbenzenesulfonate in low salinity water have shown a modest enhancement in the recovery factor, highlighting the potential for this class of surfactants in LSWF applications nih.gov.

Applications in Materials Science and Nanotechnology

Beyond its applications in the energy sector, Calcium p-dodecylbenzenesulfonate also finds utility in the fields of materials science and nanotechnology, primarily leveraging its properties as a surfactant and emulsifier.

One notable application is in emulsion polymerization . Emulsion polymerization is a process used to produce a wide variety of polymers in the form of a stable aqueous dispersion or latex. Surfactants play a critical role in this process by stabilizing the monomer droplets in the aqueous phase and the growing polymer particles. Calcium p-dodecylbenzenesulfonate can be used as an emulsifier in such systems, facilitating the formation of stable polymer emulsions sancolo.com.

In the realm of nanotechnology, Calcium p-dodecylbenzenesulfonate has been utilized in the synthesis of nanoparticles . For instance, it has been employed in the preparation of calcium carbonate (CaCO3) nanoparticles, where it acts as a surfactant to control the size and morphology of the resulting particles researchgate.net. The surfactant molecules can form micelles that serve as nanoreactors or templates, influencing the nucleation and growth of the nanoparticles. Specifically, it has been used as an additive to control the crystalline form during the preparation of aragonite CaCO3 whiskers researchgate.net. Studies have also explored its use in synthesizing linear alkyl-benzene calcium sulfonate nanoparticles, which have applications as additives in engine oils ijnc.ir.

Furthermore, the templating effect of dodecylbenzenesulfonate micelles has been investigated in the synthesis of other nanomaterials. For example, sodium dodecylbenzenesulfonate (SDBS) has been used as a template to control the morphology of calcium silicate hydrate (CSH), resulting in products with a complete spherical shell structure and good dispersibility jlu.edu.cn. This suggests a potential role for Calcium p-dodecylbenzenesulfonate in the templated synthesis of structured inorganic materials.

As a Template or Stabilizer for Nanoparticle Synthesis (e.g., CaCO3)

Calcium p-dodecylbenzenesulfonate plays a significant role in the controlled synthesis of nanoparticles, particularly calcium carbonate (CaCO3). It can function as an additive to direct the crystalline form of the nanoparticles. For instance, it has been utilized in the preparation of aragonite CaCO3 whiskers, where it aids in controlling the crystal structure. researchgate.net The mechanism involves the surfactant molecules influencing the nucleation and growth of the crystals, thereby favoring the formation of a specific polymorph.

In a related context, the sodium salt of dodecylbenzene (B1670861) sulfonate (SDBS) has been used as a template in the gas diffusion synthesis of CaCO3 particles. mdpi.com The concentration of SDBS was found to affect the crystallization behavior and morphology of the resulting CaCO3. mdpi.com While this study used the sodium salt, the underlying principle of the dodecylbenzene sulfonate anion acting as a template is relevant. The surfactant molecules can self-assemble into micelles or other structures in solution, which then serve as templates around which the nanoparticles can form and grow. This templating effect allows for control over the size, shape, and crystalline phase of the synthesized nanoparticles.

The role of dodecylbenzene sulfonate in nanoparticle synthesis can be summarized as follows:

RoleMechanismOutcome
Template Self-assembly of surfactant molecules into micelles or other ordered structures that guide the nucleation and growth of nanoparticles.Control over nanoparticle size, shape, and morphology.
Stabilizer Adsorption of surfactant molecules onto the surface of newly formed nanoparticles, preventing aggregation through electrostatic and steric repulsion.Formation of stable, well-dispersed nanoparticle suspensions.
Crystal Form Director Preferential interaction with specific crystal faces, inhibiting or promoting growth in certain directions.Control over the crystalline phase (e.g., aragonite vs. calcite). researchgate.net

Processing Aids in Advanced Materials Production

Calcium p-dodecylbenzenesulfonate also finds application as a processing aid in various industrial settings. mdpi.com In the context of advanced materials production, its surfactant properties can be leveraged to improve the processing and handling of different components. For example, in the formulation of emulsion polymerizations, it can act as an emulsifier, facilitating the formation of stable polymer emulsions. sancolo.com These emulsions are foundational in the production of a wide range of advanced materials. By reducing interfacial tension between different phases, it allows for the creation of stable mixtures that might otherwise be immiscible. This property is valuable in processes where intimate mixing of components is required to achieve the desired material properties.

Other Specialized Research Applications

Beyond the aforementioned areas, calcium p-dodecylbenzenesulfonate has been investigated for its role in more specialized fields of research, including surface mass transfer and atmospheric science.

Surface Mass Transfer in Specific Systems

As a surface-active agent, calcium p-dodecylbenzenesulfonate can significantly influence surface and interfacial tension. sancolo.com Its molecules, possessing both hydrophilic and lipophilic groups, tend to aggregate at oil/water or air/water interfaces. sancolo.com This aggregation lowers the interfacial tension, which is a key factor in the process of surface mass transfer. sancolo.com By reducing the energy barrier between two phases, surfactants like calcium p-dodecylbenzenesulfonate can enhance the rate of mass transfer across the interface. This is particularly relevant in systems where the transport of a substance from one phase to another is a rate-limiting step. The presence of the surfactant modifies the properties of the interface, potentially creating gradients in surface tension (the Marangoni effect) that can induce interfacial fluid motion and further enhance mass transfer.

Influence on Cloud Condensation Nuclei Production

Research into the effects of surfactants on atmospheric processes has explored how compounds like dodecylbenzene sulfonate can influence the formation of clouds. A study on sodium dodecyl benzene (B151609) sulfonate (SDBS) revealed its impact on the production of cloud condensation nuclei (CCN) from breaking waves. researchgate.netnih.gov The presence of SDBS was found to modify the number of CCN produced in three main ways:

Reduced Hygroscopicity: The surfactant lowered the ability of the resulting particles to take up water. researchgate.netnih.gov

Finer Particulate Production: The presence of the surfactant led to the formation of smaller particles compared to a control solution. researchgate.netnih.gov

These findings indicate that the presence of such surfactants in the marine environment can affect the local radiation balance by altering cloud albedo. researchgate.netnih.gov Although this research was conducted with the sodium salt, the behavior is primarily dictated by the dodecylbenzene sulfonate anion, suggesting that calcium p-dodecylbenzenesulfonate would have a similar influence on CCN production.

Theoretical and Computational Modeling of Calcium P Dodecylbenzenesulfonate Systems

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular interactions, such as the aggregation of surfactant molecules, their behavior at interfaces, and their interactions with ions and surfaces.

MD simulations have been effectively used to examine the adsorption of dodecylbenzenesulfonate (DBS) molecules at various interfaces and their subsequent aggregation into micelles. Simulations show that DBS molecules readily adsorb onto surfaces like silica (B1680970) from an aqueous solution. researchgate.net This process is driven by interactions between the hydrophobic alkyl chain and the surface. researchgate.net In the presence of a sufficient concentration of surfactant molecules, they form aggregates such as hemi-cylindrical micelles on the surface. researchgate.net

Combined experimental and MD simulation studies on DBS micelles in hydrocarbon systems (dodecane and benzene) have provided detailed structural information. nih.gov These simulations, applying force fields like CHARMm with water models such as TIP3P, help determine properties like the aggregation number of monomers within a micelle. nih.gov The analysis of radial distribution functions (RDF) and probability distribution functions (PDF) from these simulations reveals that the interfacial area per headgroup can vary significantly depending on the solubilized hydrocarbon, which has implications for the surfactant's effectiveness. nih.gov For instance, benzene's presence increases the interfacial area per monomer, which can alter the efficiency of the surfactant in practical applications. nih.gov

The interaction between the dodecylbenzenesulfonate anion and calcium cations (Ca²⁺) is a critical factor influencing the surfactant's properties. MD simulations are used to investigate the specifics of this ion-pairing and its effect on the surrounding water molecules (hydration shell). Simulations of similar systems, such as polystyrene sulfonate (PSS) with calcium ions in the presence of dodecyl sulfate (DS), reveal the formation of "calcium ion bridges" between the negatively charged sulfonate and sulfate groups. nih.govnih.gov This bridging is a key mechanism in the interaction between divalent cations and anionic surfactants. nih.gov

These simulations show that the presence of Ca²⁺ can enhance the binding between anionic species. nih.govnih.gov The interaction configurations between Ca²⁺ and the oxygen atoms of the sulfonate group have been analyzed, identifying distinct interaction distances. nih.gov One study found two primary interaction distances: a short distance of approximately 0.23 nm and a longer one around 0.45 nm. nih.gov The prevalence of short-distance interactions is linked to the stability of surfactant films in the presence of calcium ions. nih.gov The strong interaction with the Ca²⁺ ion significantly perturbs the arrangement of water molecules in the hydration shell of the surfactant's headgroup.

While direct MD simulations of calcium p-dodecylbenzenesulfonate transport through porous media are complex, simulations of related phenomena provide crucial insights. The stability of foams, which is essential for processes like enhanced oil recovery in porous geological formations, is significantly affected by calcium ions. MD simulations have been performed on linear alkylbenzene sulfonate (LAS) to investigate the influence of Ca²⁺ on foam stability by simulating the rupture of a thin film. nih.gov

These simulations demonstrate that the interaction between Ca²⁺ and the sulfonate headgroups dictates the stability of the foam lamella. nih.gov Furthermore, MD simulations of sodium dodecyl benzene (B151609) sulfonate (SDBS) adsorption onto silica surfaces are relevant for understanding how the surfactant interacts with the rock matrix in a porous medium. researchgate.net These simulations show that surfactant molecules can form a layer on the silica, which would directly impact its flow and transport characteristics through narrow pores. researchgate.net By modeling these fundamental interactions at solid-liquid interfaces, MD simulations serve as a valuable tool for predicting the behavior of the surfactant in complex porous environments.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the nature of chemical bonds and interactions between molecules with high accuracy.

DFT studies have been employed to meticulously investigate the interactions between the dodecylbenzenesulfonate anion (DBS⁻) and various mineral cations, including Ca²⁺. researchgate.net These calculations have shown that the DBS⁻ anion can bind stably with cations in a bidentate form, meaning two of the oxygen atoms from the sulfonate headgroup coordinate with the calcium ion. researchgate.net This creates a stable ion-pair.

Research indicates that a 2:1 complex is typically formed, where two DBS⁻ anions bind to a single Ca²⁺ ion. researchgate.net This stoichiometry is consistent with the charge balance between the divalent cation and the monovalent surfactant anions. The interaction is primarily electrostatic, driven by the attraction between the positively charged calcium ion and the negatively charged oxygen atoms of the sulfonate group. researchgate.net These theoretical findings are supported by experimental observations where the exchange of Na⁺ for Ca²⁺ primarily affects the sulfonate moiety, confirming it as the metal-ion coordination site. mdpi.com

DFT calculations allow for the precise determination of the binding energy of the DBS⁻/cation pair. The strength of this bond is dependent on the properties of the specific cation and the surrounding solvent environment (e.g., water vs. a non-polar solvent like n-dodecane). researchgate.net

A key finding from DFT studies is the significant impact of cations on the hydration of the DBS⁻ anion. At an air/water interface, the DBS⁻ anion forms a stable hydrated complex with approximately six water molecules (DBS⁻·6H₂O). researchgate.net The introduction of a cation, particularly a divalent one like Ca²⁺, greatly disturbs the structure of this hydration shell. researchgate.net A dimensionless parameter, def, has been proposed to quantify the extent of this deformation. The degree of disturbance to the hydration shell follows the order: Ca²⁺ > Mg²⁺ > Na⁺, highlighting the strong effect of calcium. researchgate.net Charge analysis from these models reveals that the hydration shell is a critical mediator in the interactions between the surfactant headgroup and the cation. researchgate.net

Data Tables

Table 1: DFT Findings on Dodecylbenzenesulfonate (DBS⁻) and Cation Interactions

Parameter Finding Source
Binding Stoichiometry Forms a 2:1 ion-pair (two DBS⁻ anions to one Ca²⁺ cation). researchgate.net
Binding Configuration Binds in a stable bidentate form. researchgate.net
Hydration Complex DBS⁻ forms a stable complex with six water molecules (DBS⁻·6H₂O) at the air/water interface. researchgate.net

| Hydration Shell Disturbance | Cations disturb the hydration shell in the order: Ca²⁺ > Mg²⁺ > Na⁺. | researchgate.net |

Table 2: MD Simulation Findings on Ca²⁺ and LAS/SDS Interactions

Parameter Value Description Source
Short Interaction Distance ~0.23 nm The primary, short-range interaction distance between a Ca²⁺ ion and an oxygen atom of the surfactant headgroup. nih.gov

| Long Interaction Distance | ~0.45 nm | A secondary, longer-range interaction distance between a Ca²⁺ ion and an oxygen atom of the surfactant headgroup. | nih.gov |

Future Research Directions and Challenges in Calcium P Dodecylbenzenesulfonate Science

Development of Novel Sustainable Synthesis Routes

The traditional synthesis of linear alkylbenzenes (LABs), the precursors to linear alkylbenzene sulfonates (LAS) like calcium p-dodecylbenzenesulfonate, often involves corrosive and hazardous catalysts such as hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃). tandfonline.com A primary challenge and a significant area of future research is the development of greener, more sustainable synthesis pathways.

Key research directions include:

Solid Acid Catalysts: Replacing homogeneous catalysts like HF and AlCl₃ with solid acid catalysts is a major goal. tandfonline.com Research into materials like niobic acid has shown promise, although challenges such as low yields, coke formation, and mass transfer limitations need to be overcome. tandfonline.com

Biomass-Derived Feedstocks: A novel and sustainable approach involves synthesizing LABs from biomass-derived furan (B31954) and linear alkenes through a Diels-Alder cycloaddition followed by acid-catalyzed dehydration. tandfonline.com This "green chemistry" approach aims to reduce reliance on fossil fuels. tandfonline.comunilever.com Unilever, for instance, is now using a linear alkylbenzene (LAB) surfactant made from renewable carbon derived from biomass to produce linear alkylbenzene sulfonate (LAS). unilever.com

Process Optimization: Research is also focused on optimizing existing processes to improve efficiency and reduce waste. This includes exploring different promoters, such as ethanol, which has been used as a "green promoter" in the synthesis of linear alkylbenzene calcium sulfonate nanoparticles. ijnc.irijnc.ir Additionally, improved preparation methods focus on aspects like filtration and solvent recovery to increase product yield and reduce energy consumption. google.com One patented method involves mixing stone powder with a promoter and dodecylbenzene (B1670861) sulfonic acid, followed by filtration and concentration, to produce calcium dodecylbenzene sulfonate. google.com Another study details a microdispersion process for preparing calcium benzene (B151609) sulfonate detergents using low-cost reactants like Ca(OH)₂ and dodecyl benzene sulfonic acid. researchgate.net

The following table summarizes some of the catalysts and promoters being investigated for more sustainable synthesis routes.

Catalyst/PromoterFeedstocksReaction TypeAdvantagesChallenges
Niobic Acid Furan (biomass-derived), 1-DodeceneDiels-Alder cycloaddition, DehydrationSolid catalyst, avoids corrosive HF/AlCl₃Low yield, coke formation, mass transfer limitations tandfonline.com
Ethanol Linear Alkylbenzene, CaO, CO₂CarbonationGreen promoterProcess sensitivity, control of nanoparticle size ijnc.ir
Methanol Dodecylbenzene Sulfonic Acid, Calcium Hydroxide (B78521)/CarbonateNeutralizationPromoter for neutralizationSolvent recovery and waste residue management google.comresearchgate.net

Tailoring Interfacial Properties for Specific Advanced Applications

Calcium p-dodecylbenzenesulfonate's effectiveness stems from its amphiphilic nature, allowing it to act as a surfactant at interfaces. ontosight.ai A significant frontier in its research is the ability to precisely tailor these interfacial properties for specialized and advanced applications.

Future research in this area will likely focus on:

Extended Surfactants: Incorporating intermediate polarity groups, such as polypropylene (B1209903) oxide (PO) or polyethylene (B3416737) oxide (EO), between the hydrophobic tail and the hydrophilic headgroup can create "extended surfactants." researchgate.net This modification can lead to ultralow interfacial tension and improved performance in applications like enhanced oil recovery. researchgate.net

Nanoparticle-Surfactant Complexes: The interaction between surfactants and nanoparticles at interfaces is a burgeoning field. rsc.org These complexes can create highly stable foams and emulsions. Research is needed to understand how factors like surfactant tail length and ionic strength affect the adsorption and packing of these complexes at interfaces, which in turn governs the mechanical properties of the resulting films. rsc.org

The table below outlines key parameters that can be adjusted to tailor the interfacial properties of surfactant systems.

ParameterEffect on Interfacial PropertiesPotential Applications
Surfactant Structure (e.g., tail length, branching) Influences packing at the interface, critical micelle concentration (CMC), and solubility. lu.sersc.orgFormulation of detergents, emulsifiers, and foaming agents with specific performance characteristics. sancolo.com
Addition of Co-surfactants/Polymers Creates synergistic effects, alters micelle shape and size, and modifies rheological properties. researchgate.netlu.seHigh-performance emulsifiers for pesticides, enhanced oil recovery fluids, and advanced cleaning products. atamanchemicals.comresearchgate.net
Ionic Strength of the Medium Affects electrostatic interactions, micelle formation, and the stability of nanoparticle-surfactant complexes. rsc.orgresearchgate.netDevelopment of formulations for use in high-salinity environments, such as oilfields. dntb.gov.ua
Temperature Can influence surfactant solubility, phase behavior, and the stability of emulsions and foams.Design of surfactants for high-temperature applications, including drilling fluids and industrial cleaning. dntb.gov.ua

Understanding Complex Multi-Component Systems

In real-world applications, calcium p-dodecylbenzenesulfonate rarely acts in isolation. It is typically part of complex, multi-component systems containing oils, solvents, other surfactants, and active ingredients. atamanchemicals.commdpi.com A significant challenge is to understand and predict its behavior in these intricate environments.

Future research will need to address:

Phase Behavior and Stability: The presence of multiple components can drastically alter the phase diagram of the system, leading to the formation of different microstructures like micelles, lamellar phases, and microemulsions. researchgate.net Predicting and controlling this phase behavior is critical for formulation stability and efficacy, especially in applications like pesticide emulsifiable concentrates and oil dispersions. atamanchemicals.com

Interaction with Other Surfactants: Calcium p-dodecylbenzenesulfonate is often blended with non-ionic surfactants. atamanchemicals.commdpi.com Investigating the competitive adsorption and synergistic interactions at interfaces in these mixed systems is crucial for optimizing performance in areas like detergency and emulsification. nih.gov

Influence of Additives: In many formulations, additives like polymers, electrolytes, and builders are included. researchgate.netresearchgate.net Research is needed to elucidate how these additives modulate the self-assembly and interfacial properties of calcium p-dodecylbenzenesulfonate. For example, the presence of calcium ions can lead to the precipitation of the surfactant, affecting foamability. researchgate.net

Advanced Environmental Remediation Strategies

Surfactant-enhanced remediation (SER) has emerged as a promising technology for cleaning up soil and groundwater contaminated with organic pollutants. nih.govmdpi.commdpi.com Surfactants like calcium p-dodecylbenzenesulfonate can increase the solubility and mobility of hydrophobic contaminants, facilitating their removal. mdpi.comnumberanalytics.comnih.gov

Key challenges and future research directions include:

Optimizing Remediation Mechanisms: SER operates through mechanisms like mobilization, emulsification, and solubilization. mdpi.com Future research will focus on tailoring surfactant formulations to optimize these mechanisms for specific types of contaminants and soil conditions. mdpi.com

Integration with Other Technologies: A significant advantage of SER is its compatibility with other remediation methods such as bioremediation and in-situ chemical oxidation (ISCO). mdpi.commdpi.com Research will explore these synergistic effects, where surfactants increase the bioavailability of contaminants for microbial degradation or enhance their contact with chemical oxidants. mdpi.com

Addressing Surfactant Loss and Environmental Impact: A major challenge in SER is the adsorption of surfactants onto soil particles, which reduces efficiency and can potentially create secondary environmental concerns. nih.govnih.gov The development of low-adsorption surfactants and a better understanding of the factors influencing adsorption (e.g., pH, soil composition) are critical research areas. nih.gov While generally considered biodegradable, the environmental fate of the surfactant itself requires continued investigation. ontosight.ai

The table below details the primary mechanisms of Surfactant-Enhanced Remediation.

MechanismDescriptionKey Influencing Factors
Mobilization Reduction of interfacial tension between the contaminant (e.g., non-aqueous phase liquids - NAPLs) and water, increasing the contaminant's mobility in porous media. mdpi.comnumberanalytics.comSurfactant concentration, type of surfactant, soil properties. mdpi.com
Emulsification Formation of fine droplets of the contaminant stabilized by surfactant molecules, improving its dispersion in water for easier removal or treatment. mdpi.comnumberanalytics.comSurfactant structure, energy input (mixing), presence of co-surfactants.
Solubilization Encapsulation of contaminant molecules within the hydrophobic cores of surfactant micelles, significantly increasing their apparent water solubility. nih.govmdpi.comcoventry.ac.ukSurfactant concentration (above CMC), temperature, presence of electrolytes. nih.gov

Integration of Experimental and Computational Approaches

The complexity of surfactant behavior at the molecular level presents a significant challenge to purely experimental investigation. The integration of advanced computational methods with experimental data offers a powerful pathway to a deeper, more predictive understanding of calcium p-dodecylbenzenesulfonate. nih.gov

Future research will increasingly rely on this integrated approach:

Molecular Dynamics (MD) Simulations: All-atom and coarse-grained MD simulations can provide detailed insights into surfactant self-assembly, adsorption at interfaces, and interactions with other molecules. ethz.chrsc.org These simulations can help interpret experimental results and predict properties like interfacial tension and the structure of adsorbed layers. rsc.org

Predictive Modeling: Combining computational chemistry with kinetic studies can elucidate complex reaction pathways, such as those occurring during the sulfonation of linear alkylbenzenes. researchgate.net This understanding can lead to process modifications that improve yield and reduce by-product formation.

Multi-Scale Modeling: Bridging different scales, from molecular interactions to macroscopic properties, is a key challenge. ethz.ch Integrating techniques like MD with 2D Monte Carlo simulations or density functional theory can capture large-scale phenomena like phase transitions within interfacial layers. ethz.ch The synergy between experimental data and computational modeling provides robust, multiscale evidence for understanding complex molecular mechanisms. nih.govacs.org

This combined approach allows researchers to build detailed molecular models that can explain experimental observations, such as those from tensiometry and rheology, and guide the design of new surfactants with tailored properties. nih.govethz.ch

Q & A

Q. How can computational modeling complement experimental data in predicting Calcium p-dodecylbenzenesulfonate’s behavior in novel solvents?

  • Methodological Answer : Apply molecular dynamics (MD) simulations with force fields (e.g., CHARMM) to predict solvation free energy and aggregation trends. Validate simulations against experimental CMC and diffusion coefficients (via pulsed-field gradient NMR). Discrepancies may indicate inadequate parameterization of calcium-sulfonate interactions .

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